4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-[1-(3-METHYLBENZYL)-1H-PYRAZOL-4-YL]BENZAMIDE
Overview
Description
4-[(4-Chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N~1~-[1-(3-methylbenzyl)-1H-pyrazol-4-yl]benzamide is a complex organic compound that features a combination of pyrazole and benzamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N~1~-[1-(3-methylbenzyl)-1H-pyrazol-4-yl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole intermediates, which are then coupled with benzamide derivatives.
Preparation of Pyrazole Intermediates: The pyrazole intermediates can be synthesized through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives.
Substitution: The chloro group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO~4~), chromium trioxide (CrO~3~)
Reduction: Hydrogen gas (H~2~) with Pd/C, iron powder in acetic acid
Substitution: Sodium hydride (NaH), potassium carbonate (K~2~CO~3~)
Major Products
Amino Derivatives: Formed from the reduction of the nitro group
Substituted Derivatives: Formed from nucleophilic substitution reactions involving the chloro group
Scientific Research Applications
4-[(4-Chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N~1~-[1-(3-methylbenzyl)-1H-pyrazol-4-yl]benzamide has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with specific molecular targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Research: It is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N~1~-[1-(3-methylbenzyl)-1H-pyrazol-4-yl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access . Additionally, it can modulate receptor activity by acting as an agonist or antagonist .
Comparison with Similar Compounds
Similar Compounds
- **4-[(4-Chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N~1~-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]benzamide
- **4-[(4-Chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N~1~-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]benzamide
Uniqueness
The uniqueness of 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N~1~-[1-(3-methylbenzyl)-1H-pyrazol-4-yl]benzamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and nitro groups on the pyrazole ring enhances its reactivity and potential for diverse chemical transformations .
Properties
IUPAC Name |
4-[(4-chloro-3-nitropyrazol-1-yl)methyl]-N-[1-[(3-methylphenyl)methyl]pyrazol-4-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN6O3/c1-15-3-2-4-17(9-15)12-27-13-19(10-24-27)25-22(30)18-7-5-16(6-8-18)11-28-14-20(23)21(26-28)29(31)32/h2-10,13-14H,11-12H2,1H3,(H,25,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEASIJJXDKXISP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C(C=N2)NC(=O)C3=CC=C(C=C3)CN4C=C(C(=N4)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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